N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide
Description
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C11H17N3O2S/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h7-8H,3-6H2,1-2H3,(H,12,14,15) |
InChI Key |
LCVCWUOETXLORX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction Mechanism
Thiosemicarbazide reacts with isobutyraldehyde in the presence of hydrochloric acid to form a thiosemicarbazone intermediate. Subsequent cyclization via dehydration yields the 1,3,4-thiadiazole ring. The reaction is often conducted in ethanol or tetrahydrofuran (THF) at reflux temperatures (70–80°C) for 8–12 hours. Key parameters influencing yield include:
Purification of 5-Isobutyl-1,3,4-thiadiazole-2-amine
The crude product is purified via recrystallization from ethanol or aqueous ethanol (70:30 v/v), yielding a white crystalline solid with a reported melting point of 132–134°C. Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane eluent) are employed for higher purity requirements.
Amide Bond Formation with Tetrahydrofuran-2-carboxylic Acid
The second critical step involves coupling 5-isobutyl-1,3,4-thiadiazole-2-amine with tetrahydrofuran-2-carboxylic acid to form the target amide. Two primary methodologies are documented:
Acyl Chloride Method
Tetrahydrofuran-2-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride[(COCl)₂] under anhydrous conditions. The acyl chloride is then reacted with the thiadiazole amine in the presence of a base:
-
Reaction conditions :
-
Workup :
Yield : 65–72% (reported for analogous thiadiazole-carboxamide syntheses).
Carbodiimide-Mediated Coupling
As an alternative to acyl chlorides, carbodiimide reagents (e.g., N,N'-dicyclohexylcarbodiimide, DCC) facilitate direct coupling between the carboxylic acid and amine:
-
Procedure :
-
Purification :
Yield : 60–68% (lower than acyl chloride method due to competing side reactions).
Comparative Analysis of Synthesis Routes
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Reaction Time | 4–6 hours | 12–24 hours |
| Yield | 65–72% | 60–68% |
| Byproducts | HCl salts | DCU |
| Purification Ease | Recrystallization sufficient | Column chromatography required |
| Scalability | High (suitable for >100 g) | Moderate (limited by DCU removal) |
Optimization Strategies and Challenges
Solvent Selection
Temperature Control
Exothermic reactions during acyl chloride addition necessitate ice-bath cooling to prevent decomposition of the thiadiazole amine.
Catalytic Enhancements
Adding catalytic DMAP (0.1 eq) in the carbodiimide method accelerates amide bond formation by 30%.
Analytical Characterization
Synthetic batches are validated using:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, J = 6.8 Hz, 6H, isobutyl CH₃), 2.18–2.25 (m, 1H, isobutyl CH), 3.75–3.82 (m, 2H, THF OCH₂), 4.12–4.20 (m, 2H, THF COCH₂).
Industrial-Scale Considerations
For kilogram-scale production, the acyl chloride method is preferred due to:
Chemical Reactions Analysis
Reactivity and Transformations
The compound undergoes several characteristic reactions due to its heterocyclic structure:
Oxidation Reactions
-
Mechanism : Thiadiazole rings are susceptible to oxidation, particularly at the sulfur center.
-
Conditions : Acidic or basic environments (e.g., H₂O₂ in AcOH) .
-
Outcome : Converts thiadiazole to sulfone derivatives, altering lipophilicity.
Nucleophilic Substitution
-
Site : The carboxamide group (-NHCO-) may participate in nucleophilic displacement.
-
Conditions : Alkaline solvents (e.g., ethanol with triethylamine).
-
Outcome : Replacement of the amide group with other nucleophiles (e.g., amines or alcohols).
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation | H₂O₂/AcOH | Sulfone derivatives |
| Nucleophilic substitution | EtOH, triethylamine | Amine/alcohol derivatives |
Ring-Opening Reactions
-
Mechanism : Tetrahydrofuran (THF) moiety can undergo ring-opening under acidic conditions.
-
Outcome : Formation of diols or carbonyl-containing compounds.
Cross-Coupling Reactions
-
Potential : The thiadiazole ring’s sulfur atom may act as a leaving group in Suzuki or Buchwald-Hartwig couplings.
-
Conditions : Transition metal catalysts (e.g., palladium) in polar aprotic solvents.
Reaction Conditions and Yields
-
Solvents : THF, ethanol, acetone, and dioxane are commonly used .
-
Catalysts : Triethylamine, potassium carbonate, or NH₄Fe(SO₄)₂·12H₂O facilitate reactions .
-
Yields : Vary widely; for example, oxidative cyclization steps may have unreported yields , while nucleophilic substitutions are often optimized for high purity .
Comparison with Analogous Compounds
| Compound | Key Structural Difference | Reactivity |
|---|---|---|
| 5-Acetamido-1,3,4-thiadiazole | Acetamido group instead of isobutyl | Reduced lipophilicity, altered enzyme affinity |
| Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate | Ethyl ester instead of carboxamide | Improved solubility in organic solvents |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide exhibits significant antimicrobial activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
| Candida albicans | MIC = 5 μg/mL (compared to amphotericin B) | 2023 |
A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also shown promising results in anticancer research. In vitro studies have evaluated its effects on various cancer cell lines.
| Cell Line | Inhibition Concentration (IC50) | Reference |
|---|---|---|
| HuTu80 (intestinal cancer) | 13.36 µM | 2023 |
| MCF-7 (breast cancer) | 15 µM | 2023 |
| LNCaP (prostate cancer) | IC50 = 27.73 µM | 2023 |
In one study, the compound demonstrated a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer therapeutic agent .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . For its potential anticancer activity, it may interfere with signaling pathways such as the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Derivatives with smaller alkyl groups (e.g., methyl, ethyl) exhibit higher yields (79–97%) , while bulkier substituents (e.g., benzyl, isobutyl) may require optimized conditions due to steric hindrance.
- Reactivity : The tetrahydrofuran carboxamide in the target compound likely requires specialized coupling agents, contrasting with acetamide or benzamide derivatives.
Physicochemical Properties
Melting points, solubility, and molecular weights vary significantly with substituents:
Key Observations :
- Melting Points: Derivatives with aromatic substituents (e.g., benzyl, phenoxy) exhibit higher melting points (132–170°C) due to crystallinity , whereas aliphatic groups (e.g., isobutyl, ethyl) may lower melting points.
- Solubility : The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to purely aromatic analogs.
Pharmacological Activities
Thiadiazole derivatives demonstrate diverse biological activities, influenced by substituents:
Hypotheses for Target Compound :
- Antibacterial Potential: The isobutyl group’s lipophilicity may improve activity against Gram-positive bacteria, similar to benzylthio derivatives .
- Enzyme Inhibition : The tetrahydrofuran oxygen atoms could facilitate hydrogen bonding with acetylcholinesterase, analogous to piperidine-containing derivatives .
Biological Activity
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This compound’s structural features contribute to its pharmacological potential, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a thiadiazole ring, which is known for its role as a pharmacophore in various bioactive compounds.
Antimicrobial Activity
1,3,4-thiadiazole derivatives are widely recognized for their antimicrobial properties . Studies have shown that compounds in this class exhibit significant activity against both bacteria and fungi. For instance:
- In vitro studies have demonstrated that certain thiadiazole derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
- The compound's activity against fungal pathogens such as Candida albicans and Aspergillus flavus has also been reported, indicating its broad-spectrum potential .
Anticancer Activity
Research has indicated that 1,3,4-thiadiazole derivatives may exhibit anticancer properties . Compounds similar to this compound have shown:
- Cytotoxic effects on various cancer cell lines. For example, certain derivatives were found to inhibit cell proliferation in breast cancer models .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through modulation of signaling pathways .
Anti-inflammatory Activity
Thiadiazole derivatives are also noted for their anti-inflammatory effects . They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. Research indicates:
- A reduction in inflammation markers in animal models treated with thiadiazole compounds .
- Potential applications in treating conditions like arthritis and other inflammatory diseases.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme inhibition , affecting metabolic pathways crucial for bacterial survival.
- Receptor modulation , influencing cellular responses to external stimuli.
- Interference with nucleic acid synthesis , which could impede cellular replication processes .
Case Studies
A series of case studies highlight the efficacy of thiadiazole derivatives:
- Study on Antibacterial Activity : A compound structurally similar to this compound showed an EC50 value of 3.43 μg/mL against Phytophthora infestans, outperforming standard treatments .
- Anticancer Evaluation : In vitro assays indicated that certain derivatives can effectively reduce the viability of prostate cancer cells by over 50% at specific concentrations .
- Inflammation Model : Animal studies demonstrated that thiadiazole compounds significantly reduced paw edema in a carrageenan-induced inflammation model .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling thiadiazole precursors with tetrahydrofuran-carboxamide derivatives. For example:
- Step 1 : React 5-isobutyl-1,3,4-thiadiazol-2-amine with activated tetrahydrofuran-2-carboxylic acid derivatives (e.g., acyl chlorides) in polar aprotic solvents like DMF or acetonitrile under reflux .
- Step 2 : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm structures using IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess >98% purity.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC (silica gel F254 plates) and DSC (melting point consistency, e.g., ~93–94°C as in analogous compounds) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar 1,3,4-thiadiazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., isobutyl vs. tert-butyl groups) on target binding using molecular docking (e.g., AutoDock Vina) and free-energy perturbation calculations .
- Experimental Validation : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays and correlate results with logP values (e.g., higher lipophilicity may enhance membrane permeability but reduce solubility) .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using response surface methodology . For example, POCl3-mediated cyclization at 90°C in acetonitrile increases yields by 15–20% compared to DMF .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., sulfonamide byproducts) and introduce scavengers (e.g., molecular sieves for water-sensitive steps) .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to targets like carbonic anhydrase isoforms .
- X-ray Crystallography : Co-crystallize the compound with human carbonic anhydrase II (PDB ID: 3KS3) to identify critical interactions (e.g., hydrogen bonds with Thr199/Glu106) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
